molecular formula C24H30 B14238056 9-Methylidene-2,7-dipentyl-9H-fluorene CAS No. 474431-18-0

9-Methylidene-2,7-dipentyl-9H-fluorene

Cat. No.: B14238056
CAS No.: 474431-18-0
M. Wt: 318.5 g/mol
InChI Key: SQIQLNGPBNXGQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Methylidene-2,7-dipentyl-9H-fluorene is a chemical compound belonging to the class of polycyclic aromatic hydrocarbons It is characterized by a fluorene core substituted with methylidene and dipentyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methylidene-2,7-dipentyl-9H-fluorene typically involves the treatment of 9-hydroxymethylfluorene with a strong base. This reaction leads to the formation of the methylidene group at the 9-position of the fluorene core . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

9-Methylidene-2,7-dipentyl-9H-fluorene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the methylidene group to a methyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of 9-methyl-2,7-dipentyl-9H-fluorene.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

9-Methylidene-2,7-dipentyl-9H-fluorene has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Methylidene-2,7-dipentyl-9H-fluorene involves its interaction with molecular targets through its aromatic rings and functional groups. The compound can participate in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions. These interactions can influence various biochemical pathways and molecular targets, making it a valuable tool in scientific research.

Comparison with Similar Compounds

Similar Compounds

    9-Methylene-fluorene: A closely related compound with a similar structure but without the dipentyl groups.

    Dibenzofulvene: Another related compound with a similar core structure.

Uniqueness

9-Methylidene-2,7-dipentyl-9H-fluorene is unique due to the presence of both methylidene and dipentyl groups, which confer distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a versatile compound for various applications .

Properties

CAS No.

474431-18-0

Molecular Formula

C24H30

Molecular Weight

318.5 g/mol

IUPAC Name

9-methylidene-2,7-dipentylfluorene

InChI

InChI=1S/C24H30/c1-4-6-8-10-19-12-14-21-22-15-13-20(11-9-7-5-2)17-24(22)18(3)23(21)16-19/h12-17H,3-11H2,1-2H3

InChI Key

SQIQLNGPBNXGQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC2=C(C=C1)C3=C(C2=C)C=C(C=C3)CCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.